molecular formula C11H13N3O2 B15123120 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione

5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B15123120
M. Wt: 219.24 g/mol
InChI Key: JEQUYTQGDNXZPV-UHFFFAOYSA-N
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Description

5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea . The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines and pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(benzylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c15-10-9(7-13-11(16)14-10)12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,13,14,15,16)

InChI Key

JEQUYTQGDNXZPV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)NCC2=CC=CC=C2

Origin of Product

United States

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